Methyl 2-amino-4,5,6,7-tetrahydrothieno[2,3-c]pyridine-3-carboxylate
Overview
Description
“Methyl 2-amino-4,5,6,7-tetrahydrothieno[2,3-c]pyridine-3-carboxylate” is a chemical compound with the molecular formula C9H12N2O2S . It is related to other compounds such as “Ethyl 2-amino-6-methyl-4,5,6,7-tetrahydrothieno[2,3-c]pyridine-3-carboxylate” and "methyl 2-amino-6-isopropyl-4,5,6,7-tetrahydro-1H-1lambda3-thieno [2,3-c]pyridine-3-carboxylate hydrate" .
Molecular Structure Analysis
The molecular structure of “this compound” is characterized by a tetrahydrothieno[2,3-c]pyridine core with a methyl carboxylate group at the 3-position and an amino group at the 2-position .Scientific Research Applications
Synthesis of Functionalized Tetrahydropyridines
One significant application involves the synthesis of highly functionalized tetrahydropyridines through an expedient phosphine-catalyzed [4 + 2] annulation process. This synthesis uses ethyl 2-methyl-2,3-butadienoate as a 1,4-dipole synthon for annulation with N-tosylimines, leading to ethyl 6-substituted-1-(4-tosyl)-1,2,5,6-tetrahydro-pyridine-3-carboxylates. This method demonstrates complete regioselectivity and excellent yields, showcasing the compound's utility in creating complex molecular architectures with potential applications in medicinal chemistry and drug discovery (Zhu, Lan, & Kwon, 2003).
Development of Thieno[3,2-b]pyridine Derivatives
Another research avenue involves the development of new thieno[3,2-b]pyridine derivatives via palladium-catalyzed couplings and intramolecular cyclizations. This synthesis pathway is crucial for creating compounds with potential applications in electronic materials, pharmaceuticals, and agrochemicals due to the unique electronic properties of the thienopyridine core (Calhelha & Queiroz, 2010).
Anti-inflammatory and Antitumor Activities
Research targeting novel molecules for potential anti-inflammatory and antitumor applications has also incorporated this compound. Synthesizing methyl 3-hydroxythieno[2,3-b]pyridine-2-carboxylate, based on the anti-inflammatory activity of structurally related molecules, highlights the importance of such compounds in developing new therapeutic agents (Moloney, 2001).
Exploration of Heterocyclic Chemistry
Further, the compound has been pivotal in the synthesis of novel heterocyclic systems, demonstrating its versatility in organic synthesis. For instance, the creation of new pyrido[3′,2′:4,5]thieno[3,2‐d]pyrimidines and related fused systems through reactions involving 3-amino-4-aryl-5-ethoxycarbonyl-6-methylthieno[2,3-b]pyridine-2-carboxamides shows its utility in expanding the chemical space of heterocyclic compounds with potential biological activity (Bakhite, Al‐Sehemi, & Yamada, 2005).
Catalytic Applications and Ligand Synthesis
Additionally, the compound's derivatives have been explored for their catalytic applications and as precursors for ligand synthesis in metal complexation, which are crucial for developing catalysts in organic synthesis and material science (Buldurun, Turan, Savcı, & Çolak, 2019).
Safety and Hazards
Future Directions
Properties
IUPAC Name |
methyl 2-amino-4,5,6,7-tetrahydrothieno[2,3-c]pyridine-3-carboxylate | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H12N2O2S/c1-13-9(12)7-5-2-3-11-4-6(5)14-8(7)10/h11H,2-4,10H2,1H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
LQZANZIKFLNHAS-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC(=O)C1=C(SC2=C1CCNC2)N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H12N2O2S | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID50429282 | |
Record name | methyl 2-amino-4,5,6,7-tetrahydrothieno[2,3-c]pyridine-3-carboxylate | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID50429282 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
212.27 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
923145-14-6 | |
Record name | methyl 2-amino-4,5,6,7-tetrahydrothieno[2,3-c]pyridine-3-carboxylate | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID50429282 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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